molecular formula C12H10ClN3O2 B2409973 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide CAS No. 865287-18-9

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2409973
CAS No.: 865287-18-9
M. Wt: 263.68
InChI Key: YXDNPQABDJMADL-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a cyclopropane carboxamide group, and a 4-chlorophenyl substituent

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c13-9-5-3-8(4-6-9)11-15-16-12(18-11)14-10(17)7-1-2-7/h3-7H,1-2H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDNPQABDJMADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step involves the reaction of the oxadiazole intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the cyclopropanecarboxamide group: The final step involves the reaction of the oxadiazole intermediate with cyclopropanecarboxylic acid or its derivatives under appropriate conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide has been studied for its potential as an antimicrobial agent . Research indicates that it exhibits significant activity against various bacterial strains by interfering with essential biochemical pathways.

  • Antimicrobial Activity : The compound has shown effectiveness against resistant strains of bacteria, potentially inhibiting key enzymes involved in bacterial growth and replication. This makes it a candidate for developing new antibiotics to combat antibiotic resistance.

Biological Studies

The compound's biological activities extend beyond antimicrobial properties:

  • Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation markers in cell models, indicating potential therapeutic applications in treating inflammatory diseases.
  • Anticancer Activity : Investigations into the anticancer properties of this compound have revealed promising results. It has demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values indicating effective dose-response relationships.

Materials Science

The unique chemical structure of this compound also allows for applications in materials science:

  • Polymer Development : Its properties can be harnessed to develop novel polymers with specific functionalities, such as enhanced thermal stability or improved mechanical strength.
  • Coatings and Films : The compound's ability to form stable films makes it suitable for use in coatings that require durability and resistance to environmental factors.

Case Studies

Several case studies have explored the biological effects of this compound:

Study FocusObjectiveFindings
Antimicrobial ActivityAssess efficacy against Gram-positive and Gram-negative bacteriaSignificant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL)
Anticancer ActivityEvaluate cytotoxic effects on human breast cancer cells (MCF-7)Dose-dependent decrease in cell viability with IC50 value of 15 µM after 48 hours
Anti-inflammatory StudyInvestigate effects on LPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels by approximately 50% compared to controls

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can be compared with other similar compounds, such as:

    5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives: These compounds also contain a 4-chlorophenyl group and a heterocyclic ring but differ in the presence of a sulfur atom instead of oxygen.

    1,3,4-oxadiazole derivatives with different substituents: These compounds have variations in the substituents attached to the oxadiazole ring, leading to differences in their biological activities and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a compound belonging to the class of oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.

Overview of Oxadiazole Compounds

Oxadiazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. They have gained attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities .

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClN2O2C_{10}H_{9}ClN_{2}O_{2}. Its structure features a chlorophenyl group attached to the oxadiazole ring, enhancing its reactivity and biological activity. The compound can be synthesized through various methods involving organic solvents and purification techniques.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies on similar oxadiazole compounds have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis, with moderate to strong activity observed . The mechanism often involves interference with bacterial cell wall synthesis or protein function.

Anticancer Properties

This compound has demonstrated promising anticancer activity. In vitro studies have tested its effects on pancreatic cancer cell lines (PANC-1), showing that it induces apoptosis through specific signaling pathways. The compound's efficacy was evaluated using molecular modeling and bioinformatics tools to predict interactions with cellular targets .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory effects. For example, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease. Enzyme inhibition assays revealed that certain derivatives exhibit strong inhibitory activity against these enzymes, which could be beneficial in treating conditions like Alzheimer's disease and urinary infections .

Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:

  • Study on Antioxidant Activity : A derivative similar to this compound was assessed for its antioxidant properties using free radical scavenging assays. Results indicated significant antioxidant activity, particularly in the CUPRAC assay .
  • Anti-inflammatory Activity : In a study involving various oxadiazole derivatives, compounds were tested for anti-inflammatory effects using the carrageenan-induced rat paw edema model. Some derivatives showed superior anti-inflammatory effects compared to standard drugs like indomethacin .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Refluxing in organic solvents such as ethanol or dimethylformamide.
  • Purification through recrystallization.
    The yield and purity can vary based on reaction conditions and starting materials used.

Q & A

Q. What are the key steps in synthesizing N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide, and how can reaction conditions be optimized?

The synthesis involves:

  • Esterification : 4-Chlorobenzoic acid is esterified with methanol using sulfuric acid to yield methyl 4-chlorobenzoate.
  • Hydrazination : The ester is converted to 4-chlorophenylhydrazide.
  • Oxadiazole formation : Treatment with cyanogen bromide in methanol generates 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine.
  • Coupling : Reaction with cyclopropanecarbonyl chloride in dry THF using a base (e.g., NaH) produces the final compound. Optimization includes controlling reaction temperatures (e.g., 0–5°C for coupling), solvent polarity, and stoichiometric ratios to minimize side products like sulfoxide derivatives .

Q. How is the antimicrobial activity of this compound evaluated, and what standard assays are used?

  • Minimum Inhibitory Concentration (MIC) : Tested against Staphylococcus aureus and other pathogens using broth microdilution or agar diffusion methods.
  • Biofilm disruption : Quantified via crystal violet staining to assess biofilm biomass reduction.
  • Controls : Include reference antibiotics (e.g., ciprofloxacin) and solvent-only controls to validate results. Activity discrepancies between studies may arise from variations in bacterial strains or inoculum size .

Q. What analytical techniques are used to confirm the compound’s structural purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify functional groups (e.g., cyclopropane protons at δ 1.2–1.5 ppm).
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 290.05).
  • HPLC : Purity ≥95% is typically required for biological assays, with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can synthetic byproducts (e.g., sulfoxides) be minimized during the coupling step?

  • Inert atmosphere : Use dry nitrogen/argon to prevent oxidation of thioether groups.
  • Low-temperature reactions : Maintain temperatures below 10°C to suppress radical-mediated side reactions.
  • Reducing agents : Add catalytic ascorbic acid to scavenge reactive oxygen species .

Q. What experimental strategies resolve contradictions in reported antitumor activity across studies?

  • Dose-response validation : Use multiple cell lines (e.g., MCF-7, HeLa) and standardized protocols (e.g., MTT assay).
  • Metabolic interference : Account for thiol-containing media components that may reduce oxadiazole reactivity.
  • Structural analogs : Compare activity with derivatives lacking the cyclopropane moiety to isolate pharmacophore contributions .

Q. How is the compound’s mechanism of enzyme inhibition validated?

  • Molecular docking : Simulate binding to target enzymes (e.g., COX-2 or DNA gyrase) using software like AutoDock.
  • Enzyme kinetics : Measure KiK_i values via Lineweaver-Burk plots to confirm competitive/non-competitive inhibition.
  • Mutagenesis : Engineer enzyme active-site mutations (e.g., Ser84Leu in S. aureus gyrase) to test binding specificity .

Q. What structural modifications enhance bioavailability without compromising activity?

  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to improve solubility.
  • Nanocarriers : Encapsulate in PLGA nanoparticles for sustained release.
  • Halogen substitution : Replace 4-chlorophenyl with 4-fluorophenyl to modulate lipophilicity (logP) .

Q. How are crystallographic data used to correlate structure with bioactivity?

  • X-ray diffraction : Resolve bond angles (e.g., 122° for oxadiazole N–C–N) and packing interactions.
  • Hirshfeld surface analysis : Identify key intermolecular contacts (e.g., C–H⋯O) influencing stability.
  • DFT calculations : Compare experimental and theoretical electrostatic potential maps to predict reactivity .

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